3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
The compound 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a heterocyclic molecule featuring a 1,2,5-thiadiazole core substituted with a pyrrolidin-3-yloxy group and a 4-ethoxy-3-methylbenzenesulfonyl moiety. The 1,2,5-thiadiazole ring is a nitrogen–sulfur heterocycle known for its electron-deficient nature and applications in materials science and medicinal chemistry . The sulfonyl group enhances stability and may influence intermolecular interactions, while the ethoxy-methylbenzene substituent contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-21-14-5-4-13(8-11(14)2)24(19,20)18-7-6-12(10-18)22-15-9-16-23-17-15/h4-5,8-9,12H,3,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPDIPOIEITDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride and hydrazine derivatives.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often involving pyrrolidine and suitable leaving groups.
Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thiadiazole Family
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (BK14294)
- Structure : Replaces the 4-ethoxy-3-methylbenzenesulfonyl group with a benzofuran-2-carbonyl substituent.
- Molecular Weight : 315.347 g/mol vs. ~400–450 g/mol (estimated for the target compound).
3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine (BK14304)
- Structure : Features a 1,2,4-oxadiazole ring instead of 1,2,5-thiadiazole, with a methylphenyl substituent.
- Properties : The oxadiazole ring is less electron-deficient than thiadiazole, altering reactivity in nucleophilic substitution reactions. The methylphenyl group increases hydrophobicity, which may affect membrane permeability in biological systems .
Comparison with 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
- Key Differences : The target compound lacks the 1,1-dioxide modification seen in advanced thiadiazole derivatives. Thiadiazole 1,1-dioxides exhibit enhanced coordination ability, radical anion stability, and proton acceptor properties due to the electron-withdrawing sulfone group .
- Implications : The absence of the 1,1-dioxide group in the target compound may limit its utility in materials requiring redox-active or charge-transfer properties.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity : The 4-ethoxy-3-methylbenzenesulfonyl group may improve pharmacokinetic properties (e.g., half-life) relative to benzofuran or oxadiazole analogs, though direct biological data are lacking.
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in and , involving thiosemicarbazide intermediates or Suzuki coupling for aryl substitution .
Biological Activity
3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a compound of considerable interest due to its potential biological activities. The presence of the thiadiazole ring, along with the sulfonyl and pyrrolidine moieties, suggests a diverse array of pharmacological effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Pyrrolidine Moiety : Often associated with neuroactive compounds.
- Sulfonyl Group : Enhances solubility and bioavailability.
Biological Activities
Recent studies have highlighted several biological activities associated with compounds containing the thiadiazole structure, including:
Antimicrobial Activity
Compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values reported for related thiadiazole derivatives range from 0.5 to 8 µg/mL against pathogens like Staphylococcus aureus and E. coli .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential:
- Studies indicate that certain thiadiazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research has demonstrated that thiadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For example:
- A study showed that a thiadiazole derivative significantly reduced levels of TNF-alpha and IL-6 in vitro .
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated a series of thiadiazole derivatives for their antibacterial properties. Among them, a compound structurally related to this compound exhibited an MIC of 4 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
- Anticancer Activity Assessment : In vitro assays revealed that a related thiadiazole compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 10 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction .
Research Findings
Recent literature has extensively documented the biological activities associated with thiadiazoles:
- A systematic review highlighted that compounds containing the 1,2,5-thiadiazole scaffold possess varied pharmacological activities such as antibacterial, antifungal, antiviral, and anticancer properties .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
